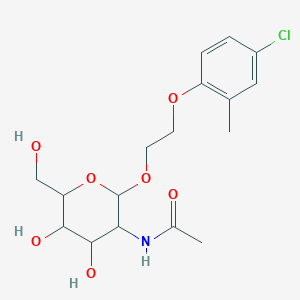![molecular formula C19H20N4O3S B15043616 N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15043616.png)
N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones This compound is characterized by its unique structure, which includes a pyrazolone core, a phenyl group, and a sulfonohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide moiety can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry: It has shown promising results as an anti-inflammatory and analgesic agent. Its ability to inhibit cyclooxygenase (COX) enzymes makes it a potential candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Industrial Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments, contributing to the development of new colorants with enhanced properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O3S/c1-14-9-11-17(12-10-14)27(25,26)21-20-13-18-15(2)22(3)23(19(18)24)16-7-5-4-6-8-16/h4-13,21H,1-3H3/b20-13+ |
InChI Key |
JAFKLTDTQNPIRT-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15043534.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15043550.png)
![2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B15043554.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043562.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15043565.png)
![7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15043580.png)


![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15043601.png)

![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B15043628.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
![5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)
